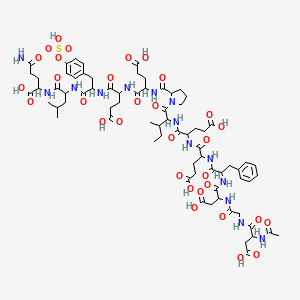

AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH

Description

Le composé « AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH » est un peptide synthétique composé d'une séquence d'acides aminés. Les peptides comme celui-ci sont souvent utilisés dans la recherche biochimique et les applications pharmaceutiques en raison de leur capacité à imiter les processus biologiques naturels. Cette séquence peptidique particulière comprend un résidu de tyrosine sulfaté, qui peut jouer un rôle significatif dans son activité biologique.

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPIXTAAZOCKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H100N14O32S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de peptides comme « AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH » implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Chaque acide aminé est activé à l'aide de réactifs tels que les carbodiimides ou les sels d'uranium, puis couplé au peptide lié à la résine.

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés pour permettre la prochaine réaction de couplage.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour obtenir le produit final.

Méthodes de production industrielle

Dans un environnement industriel, la synthèse peptidique peut être mise à l'échelle en utilisant des synthétiseurs de peptides automatisés. Ces machines automatisent les étapes répétitives de la SPPS, permettant la production efficace de grandes quantités de peptides. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour purifier le produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Les peptides comme « AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH » ont de nombreuses applications dans la recherche scientifique :

Chimie : Utilisés comme composés modèles pour étudier la chimie des peptides et les interactions.

Biologie : Employés dans des études d'interactions protéine-protéine, d'interactions enzyme-substrat et de voies de transduction du signal.

Médecine : Recherchés pour leur potentiel d'agents thérapeutiques, y compris comme inhibiteurs d'enzymes ou de récepteurs spécifiques.

Industrie : Utilisés dans le développement de tests diagnostiques et comme composants dans des applications biotechnologiques.

Mécanisme d'action

Le mécanisme d'action des peptides dépend de leur séquence et de leur structure spécifiques. Pour « this compound », le résidu de tyrosine sulfaté peut jouer un rôle crucial dans son interaction avec les protéines ou les récepteurs cibles. La sulfatation peut améliorer l'affinité de liaison et la spécificité, influençant les voies de transduction du signal et les réponses cellulaires.

Applications De Recherche Scientifique

Peptides like “AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH” have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide chemistry and interactions.

Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways.

Medicine: Investigated for their potential as therapeutic agents, including as inhibitors of specific enzymes or receptors.

Industry: Utilized in the development of diagnostic assays and as components in biotechnological applications.

Mécanisme D'action

The mechanism of action of peptides depends on their specific sequence and structure. For “AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH”, the sulfated tyrosine residue may play a crucial role in its interaction with target proteins or receptors. Sulfation can enhance binding affinity and specificity, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Composés similaires

AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr-leu-gln-OH : Manque le résidu de tyrosine sulfaté, ce qui peut entraîner une activité biologique différente.

AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-NH2 : Contient un C-terminus amidé, ce qui peut affecter la stabilité et l'activité.

Unicité

La présence du résidu de tyrosine sulfaté dans « AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH » le distingue des autres peptides similaires. La sulfatation peut avoir un impact significatif sur les propriétés de liaison et les fonctions biologiques du peptide, ce qui en fait un outil unique pour étudier des voies biochimiques spécifiques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.